[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol
Description
Properties
IUPAC Name |
[2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-5-6(4-16)8-13-3-2-7(9(10,11)12)15(8)14-5/h7,13,16H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXHHXKKFQKPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-methyl-3-aminopyrazole with a trifluoromethyl-substituted aldehyde in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, [2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique chemical properties may contribute to the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazolo[1,5-a]pyrimidine core contributes to its overall bioactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Key Positions
a) Position 3 Modifications
- Target Compound : Hydroxymethyl (-CH₂OH) at position 3 .
- 3-Iodo-2-methyl-7-(trifluoromethyl)... (CAS: 2416236-02-5) : Iodo substituent at position 3 instead of hydroxymethyl. The iodine atom may enhance halogen bonding but reduce solubility compared to the polar hydroxymethyl group .
- 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid (6) : Acetic acid group (-CH₂COOH) at position 3. The carboxylic acid introduces higher acidity and hydrogen-bonding capacity compared to the hydroxymethyl group .
b) Position 7 Modifications
- Target Compound : CF₃ at position 7 .
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)... () : Retains CF₃ at position 7 but introduces a 4-fluorophenyl group at position 5. The fluorophenyl group may enhance aromatic interactions in biological targets .
- 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9g): Replaces CF₃ with a pyrimidinone ring (7(4H)-one) and adds a 3-(trifluoromethyl)phenyl group at position 3. The ketone group alters electron distribution and reactivity .
c) Position 2 Modifications
- Target Compound : Methyl group at position 2 .
- 5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) : Lacks the methyl group at position 2 but incorporates a 4-(trifluoromethyl)phenyl group at position 3. The absence of methyl reduces steric hindrance .
Functional Group and Activity Trends
Biological Activity
[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1206523-84-3
- Molecular Formula : C₉H₁₂F₃N₃O
- Molecular Weight : 233.21 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as a therapeutic agent. Key findings include:
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in cancer metabolism and progression. For instance, it has been reported to inhibit certain kinases which are crucial for tumor growth and survival. The selectivity of this compound towards these enzymes is a focal point for further drug development.
Neuroprotective Effects
Emerging research suggests that compounds in the pyrazolo[1,5-a]pyrimidine family may possess neuroprotective effects. Preliminary studies indicate that this compound could protect neuronal cells from oxidative stress-induced damage.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound binds to ATP-binding sites on kinases, preventing their phosphorylation activity.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies and Research Findings
Q & A
What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in [2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol?
Basic Research Question
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of substituted pyrazole precursors with β-ketoesters or enamines. For example, in analogous compounds, refluxing 5-aminopyrazoles with β-ketoesters in acetic acid yields the fused pyrimidine ring . To introduce the trifluoromethyl group at position 7, halogen-exchange reactions using trifluoromethylating agents (e.g., CF3Cu) or direct incorporation via cyclization with trifluoromethyl-containing precursors may be employed . The methanol group at position 3 is often introduced via reduction of a methyl ester or aldehyde intermediate using LiAlH4 .
How can analytical techniques resolve structural ambiguities in this compound, particularly regarding regiochemistry and substituent orientation?
Advanced Research Question
Multi-dimensional NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC, HMBC) is critical for confirming regiochemistry. For instance, HMBC correlations between the methanol proton (δ ~4.5 ppm) and the pyrimidine C3 carbon (δ ~160 ppm) can confirm its position . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm<sup>-1</sup>) and trifluoromethyl vibrations (~1100–1200 cm<sup>-1</sup>) . X-ray crystallography, if feasible, provides definitive proof of stereochemistry and crystal packing .
What computational methods predict the solubility and reactivity of [2-methyl-7-(trifluoromethyl)-...]methanol in biological systems?
Advanced Research Question
Density Functional Theory (DFT) calculations assess electronic effects of the trifluoromethyl group, which enhances lipophilicity (logP ~2.5–3.0) and influences metabolic stability . Molecular dynamics simulations model solvation free energy to predict aqueous solubility, critical for in vitro assays. The methanol group’s hydrogen-bonding capacity (calculated hydrogen bond donor count = 1) can be compared to analogs lacking this moiety to evaluate bioavailability .
How does the trifluoromethyl group at position 7 modulate biological activity compared to halogen or methyl analogs?
Advanced Research Question
The trifluoromethyl group increases electron-withdrawing effects and steric bulk, enhancing binding affinity to hydrophobic enzyme pockets. For example, in A2A receptor antagonists, trifluoromethyl-substituted pyrazolo-pyrimidines exhibit >1000-fold selectivity over other adenosine receptors due to optimized hydrophobic interactions . Comparative SAR studies show that replacing CF3 with Cl or CH3 reduces potency by 10–100× in kinase inhibition assays, highlighting its unique role .
What strategies mitigate byproduct formation during the introduction of the methanol group at position 3?
Basic Research Question
Byproducts often arise from over-reduction or oxidation. Using mild reducing agents (e.g., NaBH4 instead of LiAlH4) and low temperatures (0–5°C) minimizes aldehyde over-reduction to methyl groups . Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether during subsequent reactions prevents oxidation. Reaction monitoring via TLC or HPLC ensures intermediate purity (>95%) before proceeding .
How can in vivo metabolic stability of this compound be assessed preclinically?
Advanced Research Question
Microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation rates. LC-MS/MS identifies major metabolites; for example, oxidation of the methanol group to a carboxylic acid is a common pathway . Pharmacokinetic studies in rodents measure half-life (t1/2) and bioavailability. Comparative studies with deuterated analogs (e.g., replacing -OH with -OD) can isolate metabolic hotspots .
What contradictions exist in reported synthetic yields, and how can they be addressed?
Advanced Research Question
Discrepancies in yields (e.g., 62–70% for similar cyclizations) often stem from solvent purity or catalyst loading . Replicating literature procedures with rigorous exclusion of moisture (for trifluoromethylation steps) improves reproducibility. Design of Experiments (DoE) optimizes variables like temperature (80–120°C) and reaction time (6–24 hrs) to maximize yield .
What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory potential?
Basic Research Question
Kinase inhibition assays (e.g., CDK2 or SIRT2) use fluorescence-based ADP-Glo™ or NAD+/NADH detection. IC50 values are determined via dose-response curves (0.1–100 μM). Counter-screening against related enzymes (e.g., CDK1, SIRT1) assesses selectivity . Cellular assays (e.g., proliferation inhibition in cancer lines) validate target engagement .
How does the compound’s stereoelectronic profile influence its interaction with biological targets?
Advanced Research Question
The trifluoromethyl group’s strong σ-hole effect enhances van der Waals interactions with aromatic residues (e.g., Phe in ATP-binding pockets). NBO analysis reveals charge transfer from the pyrimidine ring to the methanol oxygen, stabilizing hydrogen bonds with catalytic lysines . Molecular docking (e.g., AutoDock Vina) predicts binding poses aligned with experimental IC50 data .
What safety and handling protocols are recommended for this compound in laboratory settings?
Basic Research Question
Use PPE (gloves, goggles) due to potential irritancy. Store under inert gas (N2) at –20°C to prevent oxidation. Waste disposal must follow hazardous organic compound protocols, with incineration recommended for non-recyclable amounts . LC-MS monitoring of degradation products ensures compliance with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
